molecular formula C19H22N2O2 B2630748 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde CAS No. 374766-08-2

4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde

Cat. No.: B2630748
CAS No.: 374766-08-2
M. Wt: 310.397
InChI Key: JFLRQHFNVMTJEA-UHFFFAOYSA-N
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Description

4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a substituted piperidine-pyrrolidine hybrid moiety at the 3-position. Its structure combines aromatic (benzaldehyde core), heterocyclic (pyridine and piperidine rings), and aliphatic (methylene bridge) components.

Properties

IUPAC Name

4-methoxy-3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-19-8-7-15(14-22)11-17(19)13-21-10-3-2-6-18(21)16-5-4-9-20-12-16/h4-5,7-9,11-12,14,18H,2-3,6,10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLRQHFNVMTJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinylmethyl Intermediate: The piperidinylmethyl group is synthesized by reacting pyridine with piperidine under suitable conditions.

    Attachment to the Benzaldehyde Core: The intermediate is then attached to the benzaldehyde core through a nucleophilic substitution reaction, where the piperidinylmethyl group replaces a leaving group on the benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzoic acid.

    Reduction: 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde is its potential as an anticancer agent. Studies have shown that derivatives containing piperidine and pyridine rings exhibit significant cytotoxicity against various cancer cell lines, including:

  • Hepatocellular Carcinoma (HepG2)
  • Human Lung Carcinoma (SK-LU-1)
  • Human Breast Cancer (MCF-7)

In vitro studies indicate that compounds with similar structures can have IC50 values lower than 2 μg/mL against these cell lines, suggesting potent anticancer properties .

Antibacterial Properties

Research has also highlighted the antibacterial activity of compounds related to this compound. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. For instance:

  • Compounds were effective against Staphylococcus aureus and Escherichia coli , demonstrating their potential use in treating bacterial infections .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzaldehyde derivatives modified with nitrogen-containing heterocycles. Below is a detailed comparison with structurally related analogs:

Structural Analogues

Compound Name Substituent(s) Key Structural Differences Potential Implications
4-(4-Methylpiperazine-1-yl)benzaldehyde Piperazine ring with methyl group at N4 - Lacks pyridine ring and methylene bridge
- Contains a secondary amine (piperazine)
Increased solubility due to polar piperazine; reduced steric hindrance compared to piperidine-pyridine hybrid.
3-Methoxy-4-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde Piperidine linked via ethoxy group - Ethoxy spacer instead of methylene bridge
- Methyl group on piperidine
Enhanced conformational flexibility; altered electronic effects due to ether linkage.
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxol and pyrido-pyrimidinone core - Polycyclic core replaces benzaldehyde
- Piperazine substituent
Increased aromatic stacking potential; reduced aldehyde reactivity.

Physicochemical Properties

  • Lipophilicity : The pyridine ring in 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde increases lipophilicity (predicted LogP ~2.5) compared to morpholine-containing analogs (e.g., 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, LogP ~1.8) .
  • Solubility : Piperazine derivatives (e.g., 4-(4-methylpiperazine-1-yl)benzaldehyde) exhibit higher aqueous solubility due to the basic nitrogen in piperazine, whereas the pyridine-piperidine hybrid may reduce solubility .

Data Tables

Table 1: Structural Comparison of Benzaldehyde Derivatives

Parameter Target Compound 4-(4-Methylpiperazine-1-yl)benzaldehyde 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Molecular Weight ~340.4 g/mol ~248.3 g/mol ~319.4 g/mol
Key Functional Groups Pyridine, piperidine, aldehyde Piperazine, aldehyde Morpholine, ethoxy, aldehyde
Predicted LogP 2.5 1.2 1.8

Biological Activity

4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H20N2O2
  • Molecular Weight : 272.35 g/mol
  • IUPAC Name : this compound

This structure features a methoxy group, a benzaldehyde moiety, and a piperidine ring substituted with a pyridine group, which may contribute to its biological activity.

1. Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For instance, research indicates that derivatives of similar structures exhibit significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The activity is often measured by the half-maximal inhibitory concentration (IC50), which indicates the potency of the compound.

Cell Line IC50 (µM) Reference
MCF-73.1
HCT1165.3
U8745.2

These findings suggest that modifications to the benzaldehyde structure can enhance its anticancer efficacy.

The mechanism through which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Flow cytometry studies have demonstrated that treatment with similar compounds leads to increased apoptosis rates in MCF cell lines, indicating a potential pathway for therapeutic action .

3. Neuropharmacological Effects

Compounds structurally related to this compound have been investigated for their neuropharmacological properties. Some studies suggest that they may act as antagonists at muscarinic receptors, which could be beneficial in treating neurological disorders such as Alzheimer's disease .

Case Study: Antiproliferative Activity

In a study examining various methoxy-substituted benzimidazole carboxamides, compounds with structural similarities to this compound showed pronounced antiproliferative activity against breast cancer cell lines. The most effective compounds had IC50 values ranging from 1.2 to 5.3 µM, demonstrating significant potential as anticancer agents .

Research Findings on Antioxidative Properties

Additionally, some derivatives have shown promising antioxidative activities, which may contribute to their overall therapeutic profile. The antioxidative capacity was assessed using multiple assays, revealing that certain methoxy-substituted compounds exhibited superior performance compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .

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